molecular formula C13H17N3O2S B2870573 2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide CAS No. 1351588-14-1

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide

Cat. No.: B2870573
CAS No.: 1351588-14-1
M. Wt: 279.36
InChI Key: GIHVIXKAMQXTEY-UHFFFAOYSA-N
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Description

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the survival and replication of mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function . The specific interactions and changes resulting from this compound’s binding to its target would need further investigation.

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the inhibition of Mycobacterium tuberculosis growth or survival

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and use. Thiazole derivatives have been found to have several biological activities with lesser side effects .

Future Directions

The future directions for research on thiazole derivatives could include the design and development of new compounds with this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and amide derivatives.

Scientific Research Applications

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the N-methoxyacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-8-5-6-9(2)12-11(8)14-13(19-12)16(3)7-10(17)15-18-4/h5-6H,7H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHVIXKAMQXTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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